

(Z)-2-Acetamido-3-phenylacrylic acid synthesis and characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-2-Acetamido-3-phenylacrylic acid

Cat. No.: B188850

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of **(Z)-2-Acetamido-3-phenylacrylic Acid**

Abstract

(Z)-2-Acetamido-3-phenylacrylic acid, also known as α -acetamidocinnamic acid, is a crucial unsaturated N-acyl amino acid derivative. It serves as a key intermediate in the synthesis of the essential amino acid phenylalanine and other biologically active molecules relevant to the pharmaceutical industry.^{[1][2][3]} This technical guide provides a comprehensive overview of its synthesis via the Erlenmeyer-Plöchl reaction, detailed experimental protocols, and a thorough summary of its characterization using modern analytical techniques. This document is intended for researchers, chemists, and professionals involved in organic synthesis and drug development.

Synthesis Methodology

The primary route for synthesizing **(Z)-2-Acetamido-3-phenylacrylic acid** is a two-step process based on the Erlenmeyer-Plöchl reaction.^{[4][5]} The first step involves the formation of an azlactone (oxazolone) intermediate through the condensation of N-acetyl glycine and benzaldehyde. The second step is the subsequent hydrolysis of this azlactone ring to yield the final acrylic acid product.^[6]

General Reaction Scheme

The synthesis proceeds as follows:

- Azlactone Formation: N-acetylglycine reacts with benzaldehyde in the presence of acetic anhydride and sodium acetate to form 4-benzylidene-2-methyl-5(4H)-oxazolone.
- Hydrolysis: The azlactone intermediate is hydrolyzed using an aqueous solution to open the ring and form **(Z)-2-Acetamido-3-phenylacrylic acid**.

Synthesis Workflow Diagram

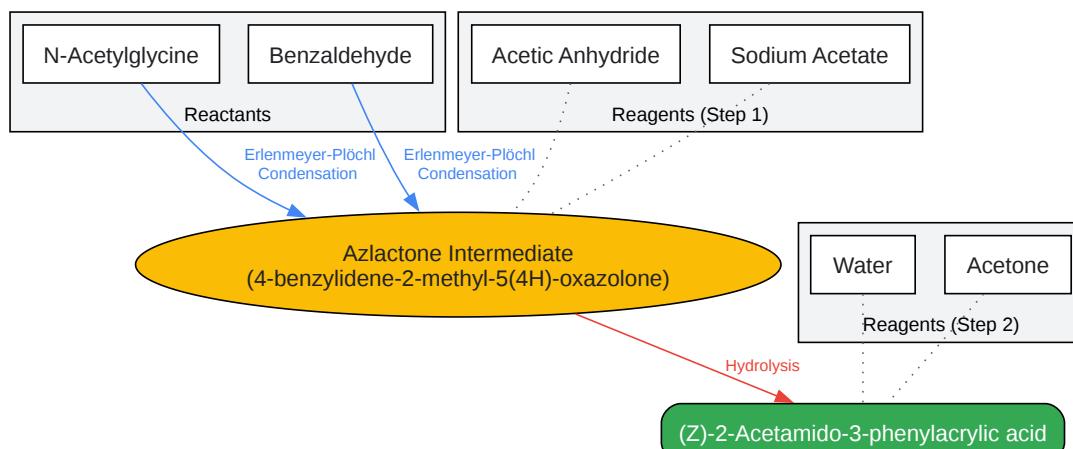


Figure 1: Synthesis Workflow for (Z)-2-Acetamido-3-phenylacrylic acid

[Click to download full resolution via product page](#)

Caption: Figure 1: Synthesis Workflow for **(Z)-2-Acetamido-3-phenylacrylic acid**.

Experimental Protocols

Protocol 1: Synthesis of 4-Benzylidene-2-methyl-5(4H)-oxazolone (Azlactone Intermediate)[6]

- Combine 29.3 g (0.25 mole) of N-acetylglycine, 53 g (0.5 mole) of benzaldehyde, 12.5 g (0.15 mole) of anhydrous sodium acetate, and 61 g (0.6 mole) of acetic anhydride in a 500-mL Erlenmeyer flask.
- Heat the mixture on a steam bath with occasional stirring for one hour. During this time, the mixture will become a clear, deep-red solution.
- While the solution is still hot, pour it slowly into a beaker containing 500 mL of cold water and 50 mL of 95% ethanol, stirring vigorously.
- Continue stirring for ten minutes as the yellow azlactone precipitates.
- Filter the crude product using a Büchner funnel and wash it thoroughly with cold water to remove excess benzaldehyde.
- Dry the crude azlactone in a vacuum desiccator. The typical yield is 41-44 g (87-94% of the theoretical amount). The product is sufficiently pure for the next step.

Protocol 2: Hydrolysis to (Z)-2-Acetamido-3-phenylacrylic acid[6]

- In a 1-L round-bottom flask, dissolve 47 g (0.25 mole) of the crude azlactone in a mixture of 450 mL of acetone and 175 mL of water by boiling under reflux.
- Continue boiling for four hours to ensure complete hydrolysis.
- Remove most of the acetone by distillation over a steam bath.
- Dilute the residual solution with 400 mL of water and heat to boiling for five minutes to ensure the complete dissolution of the product.
- Filter the hot solution to remove any minor impurities.
- Allow the filtrate to cool slowly to room temperature and then place it in a refrigerator for several hours to complete crystallization.

- Collect the white crystals of α -acetaminocinnamic acid by filtration, wash with a small amount of cold water, and air-dry.
- The expected yield is 41–46 g, which corresponds to an 80–90% yield from the azlactone.[6]

Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized **(Z)-2-Acetamido-3-phenylacrylic acid**.

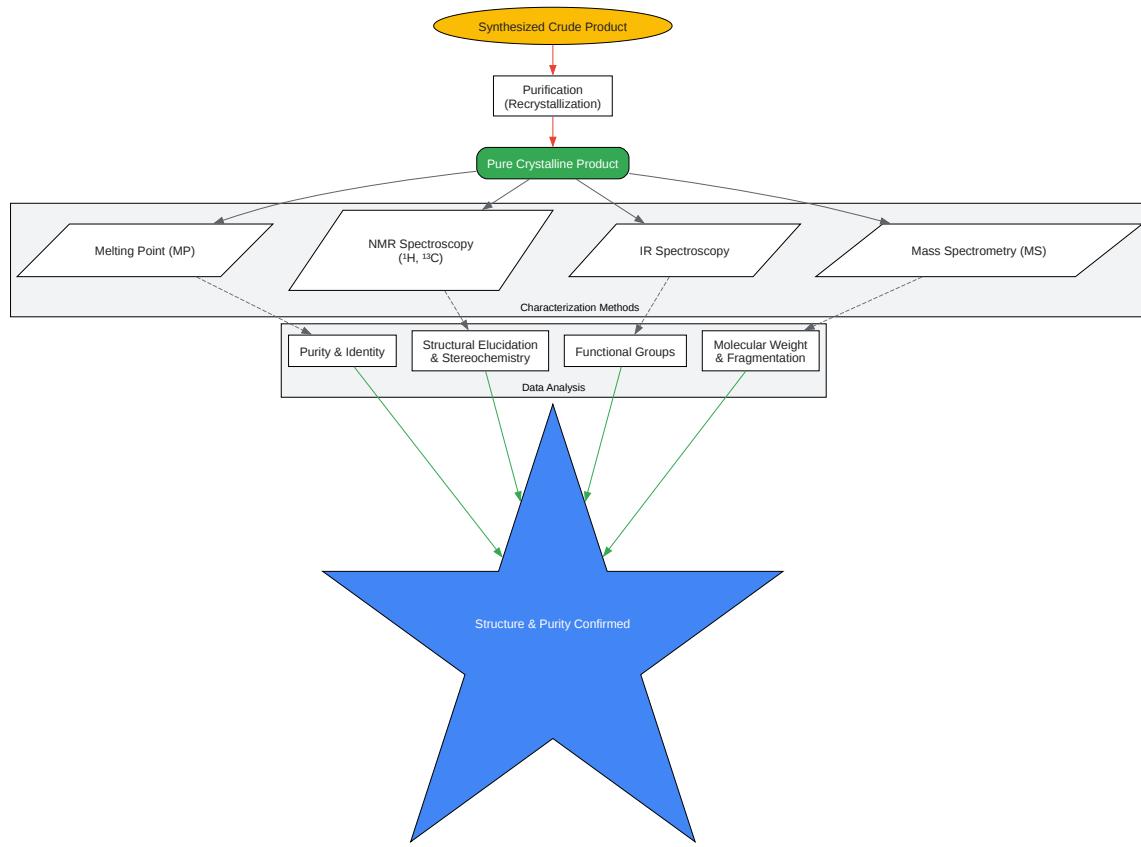
Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	$C_{11}H_{11}NO_3$	[7][8]
Molecular Weight	205.21 g/mol	[7][8]
Appearance	White crystalline solid	[6]
Melting Point	191–192 °C	[6]
Purity	>98%	[9]

Spectroscopic Data

Table 1: 1H and ^{13}C NMR Spectroscopic Data

Nucleus	Chemical Shift (δ , ppm)	Multiplicity / Coupling Constant (J, Hz)	Assignment	Reference(s)
^1H NMR	2.10	s	-CH ₃	[10]
	7.23	s	=CH-Ph	[11]
	7.37 - 7.57	m	Aromatic H (m-, p-, o-)	[10]
	9.45	br s	-NH	[11]
	12.6	br s	-COOH	[11]
^{13}C NMR	22.8	-	-CH ₃	[11] (Interpreted)
	128.5	-	Aromatic CH	[11] (Interpreted)
	129.4	-	Aromatic CH	[11] (Interpreted)
	129.8	-	=CH-Ph	[11] (Interpreted)
	130.4	-	Aromatic CH	[11] (Interpreted)
	133.7	-	Aromatic ipso-C	[11] (Interpreted)
	166.5	-	Amide C=O	[11] (Interpreted)
	170.2	-	Carboxylic C=O	[11] (Interpreted)


Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Reference(s)
3400 - 2500	O-H stretch (broad)	Carboxylic Acid	[12] (Analogous)
~3200	N-H stretch	Amide	[12] (Analogous)
~1700	C=O stretch	Carboxylic Acid	[12] (Analogous)
~1660	C=O stretch (Amide I)	Amide	[12] (Analogous)
~1630	C=C stretch	Alkene	[12] (Analogous)

Table 3: Mass Spectrometry (MS) Data

m/z	Interpretation	Reference(s)
205	[M] ⁺ (Molecular Ion)	[8]
188	[M - OH] ⁺	[8]
163	[M - C ₂ H ₂ O] ⁺	[8]
146	[M - COOH - CH ₃] ⁺	[8]
118	[C ₉ H ₈] ⁺ (Styrene radical cation)	[8]

Characterization Workflow Diagram

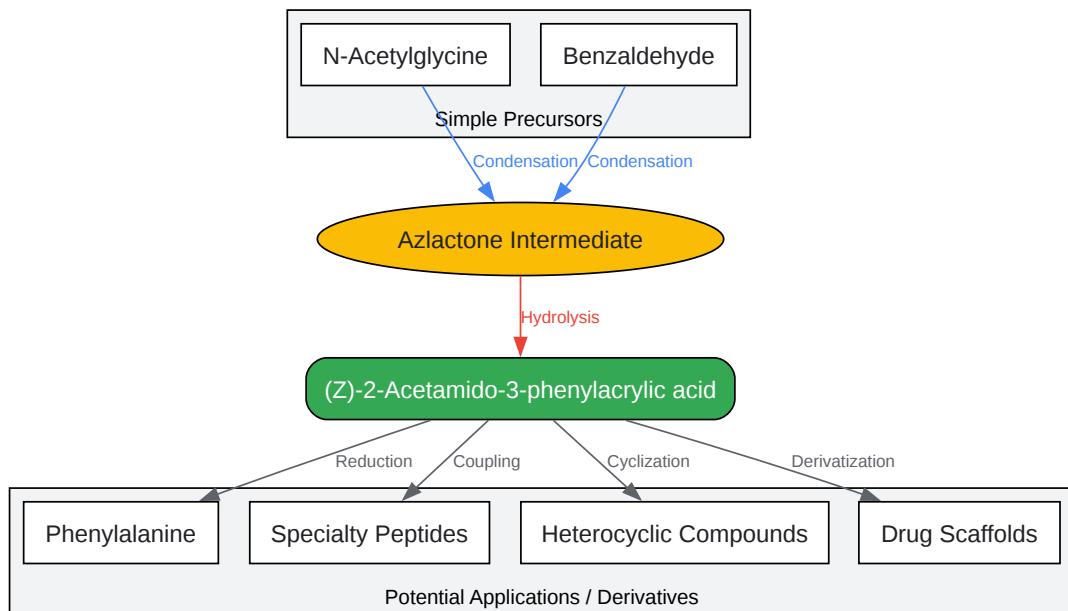


Figure 3: Synthetic Context of (Z)-2-Acetamido-3-phenylacrylic acid

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. biosynth.com [biosynth.com]
- 8. α -Acetamidocinnamic acid [webbook.nist.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-(Acetylamino)-3-phenyl-2-propenoic acid(5469-45-4) 13C NMR [m.chemicalbook.com]
- 12. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [(Z)-2-Acetamido-3-phenylacrylic acid synthesis and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188850#z-2-acetamido-3-phenylacrylic-acid-synthesis-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com